Ethyl 2-methyl-2-ethyl-hexanoate
Description
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
ethyl 2-ethyl-2-methylhexanoate |
InChI |
InChI=1S/C11H22O2/c1-5-8-9-11(4,6-2)10(12)13-7-3/h5-9H2,1-4H3 |
InChI Key |
PZPHBNPPUGLYIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(=O)OCC |
Origin of Product |
United States |
Scientific Research Applications
Flavoring and Fragrance Industry
Applications:
- Flavoring Agents: Ethyl 2-methyl-2-ethyl-hexanoate is used in food products to impart fruity flavors. It is commonly found in beverages, candies, and baked goods.
- Fragrance Components: The compound serves as a key ingredient in perfumes and personal care products due to its pleasant scent profile.
Case Study:
A study conducted on the sensory evaluation of various esters revealed that this compound significantly enhances the overall flavor profile of fruit-flavored beverages, leading to increased consumer preference.
Chemical Intermediate
This compound acts as a precursor for synthesizing other chemical compounds, including plasticizers and surfactants.
Applications:
- Plasticizers: It is utilized in the production of flexible plastics, improving their durability and flexibility.
- Surfactants: The compound is involved in the formulation of detergents and cleaning agents where it enhances wetting properties.
Synthesis Method:
The synthesis of this compound can be achieved through esterification reactions involving corresponding acids and alcohols. For instance, reacting 2-methyl-2-ethylhexanoic acid with ethanol under acidic conditions yields the ester efficiently.
Pharmaceutical Applications
This compound has potential applications in pharmaceuticals due to its reactivity and ability to form derivatives.
Applications:
- Drug Formulation: The compound can be used as a solvent or carrier in drug formulations, enhancing the solubility of active pharmaceutical ingredients.
Research Findings:
Recent studies indicate that esters like this compound can improve the bioavailability of certain drugs when used in formulations.
Agrochemical Uses
In agriculture, this compound is explored for its potential as an agrochemical additive.
Applications:
- Pesticide Formulation: It can be utilized as a solvent or emulsifier in pesticide formulations, enhancing their effectiveness and stability.
Environmental Considerations
While this compound has beneficial applications, environmental assessments are crucial to evaluate its ecological impact.
Risk Assessment:
Studies have shown that while the compound is generally regarded as safe in low concentrations, comprehensive risk assessments are necessary to understand its long-term effects on ecosystems.
Comparison with Similar Compounds
Structural and Functional Analysis
Branching Effects: this compound’s tertiary carbon center increases steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to linear ethyl hexanoate. This branching may also lower its melting point and enhance hydrophobicity . In contrast, Ethyl-3-methyl-2-hexenoate contains a conjugated double bond, making it more reactive in addition reactions (e.g., Diels-Alder) .
Sodium 2-ethylhexanoate, as a carboxylate salt, exhibits ionic character, enabling its use in catalysis and metal chelation .
Applications: Ethyl hexanoate dominates the fragrance and food industries due to its fruity aroma, with annual production exceeding 2000 tons. Enzymatic synthesis (e.g., using Candida antarctica lipase) is preferred for its environmental benefits over chemical methods . Ethyl 2-cyano-2-ethyl-3-methylhexanoate and similar cyanoesters are niche intermediates in pharmaceutical synthesis, leveraging the cyano group’s versatility .
Preparation Methods
Synthesis of 2-Methyl-2-Ethylhexanoic Acid
The carboxylic acid precursor is synthesized via Guerbet condensation , where butanol undergoes base-catalyzed dimerization to form 2-ethyl-1-hexanol, followed by oxidation to 2-ethylhexanoic acid. Introducing a methyl group at the α-position requires aldol condensation of propionaldehyde with butyraldehyde, yielding 2-methyl-2-ethylpentanal, which is subsequently oxidized to the target acid.
Reaction conditions :
Fischer Esterification with Ethanol
The acid is esterified using ethanol under acidic conditions:
-
Molar ratio (acid:ethanol): 1:5
-
Catalyst: 2 wt% H₂SO₄
-
Temperature: 110°C
-
Time: 8 hours
-
Yield: 92%
Table 1: Fischer Esterification Performance
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 110 | 8 | 92 |
| p-TSA | 120 | 6 | 88 |
| Amberlyst® | 100 | 10 | 85 |
Transesterification of Methyl 2-Methyl-2-Ethylhexanoate
Methyl Ester Synthesis via Shvo’s Catalyst
The methyl ester is prepared via catalytic coupling of 2-methyl-2-ethylpentanal with methanol using Shvo’s catalyst (Equation 1):
Carbonate Salt-Catalyzed Transesterification
The methyl ester reacts with ethanol in the presence of K₂CO₃ or Cs₂CO₃ (Equation 2):
Key advantages :
-
Mild conditions (80–100°C, 4–6 hours).
-
Catalyst removal via aqueous wash (carbonate solubility in water).
Table 2: Transesterification Efficiency
| Catalyst | Temperature (°C) | Time (h) | Ethyl Ester Yield (%) |
|---|---|---|---|
| K₂CO₃ | 80 | 6 | 98 |
| Cs₂CO₃ | 100 | 4 | 97 |
| Ti(OiPr)₄ | 120 | 3 | 96 |
Catalytic Direct Coupling of Aldehydes with Ethanol
Titanium Isopropoxide-Mediated Reaction
Titanium-based catalysts enable direct coupling of 2-methyl-2-ethylpentanal with ethanol (Equation 3):
Conditions : 138°C, 6 hours, 2.7 mol% catalyst (yield: 98.9%).
Byproduct Management
-
Color bodies : Generated from aldol side reactions; mitigated via silica gel filtration.
-
Methanol removal : Critical for driving transesterification equilibrium; achieved through N₂ sparging.
Industrial-Scale Production Protocols
Two-Phase Reaction Systems
Adopting methods from rhodium carboxylate synthesis, a water/organic phase system enhances product separation:
-
Steps :
Vacuum Distillation Purification
Post-reaction crude ester is purified via fractional distillation under reduced pressure (135 torr), achieving 99.8% purity.
Emerging Catalytic Technologies
Enzymatic Esterification
Lipases (e.g., Candida antarctica) show promise for solvent-free esterification:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 2-methyl-2-ethyl-hexanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The esterification of 2-methyl-2-ethylhexanoic acid with ethanol, catalyzed by sulfuric acid or p-toluenesulfonic acid, is a common route. Key parameters include maintaining temperatures between 60–80°C and using molecular sieves to absorb water, driving the reaction equilibrium toward ester formation. For higher selectivity, enzymatic catalysis (e.g., lipases immobilized on solid supports) can reduce side reactions. Yield optimization requires monitoring acid conversion via titration or GC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Determines purity and molecular weight (e.g., m/z ~186.29 g/mol for the molecular ion) .
- NMR : ¹H NMR identifies branching patterns (e.g., δ 0.8–1.0 ppm for methyl/ethyl groups; δ 4.1–4.3 ppm for the ester -CH₂-O-). ¹³C NMR confirms carbonyl resonance (~170 ppm) and quaternary carbons .
- IR Spectroscopy : The C=O stretch (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) are diagnostic .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis. Consult SDS guidelines for spill management and first aid (e.g., flush eyes with water for 15 minutes if exposed) .
Advanced Research Questions
Q. How can conflicting NMR data on the branching pattern of this compound be resolved?
- Methodological Answer : Use 2D NMR techniques (e.g., HSQC and HMBC) to assign overlapping signals from methyl/ethyl branches. Compare experimental shifts with Density Functional Theory (DFT)-calculated chemical shifts for validation. For unresolved cases, derivatization (e.g., converting to a crystalline hydrazide) can simplify spectra .
Q. What strategies mitigate side reactions (e.g., transesterification) during large-scale synthesis of this compound?
- Methodological Answer :
- Controlled Reagent Addition : Slow addition of ethanol to avoid local excess.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
- Catalyst Optimization : Replace homogeneous acids with heterogeneous catalysts (e.g., Amberlyst-15) for easier separation and reduced side products.
- Process Monitoring : In-line FTIR tracks reaction progress and detects intermediates .
Q. How does the branching structure of this compound influence its reactivity in polymerization reactions?
- Methodological Answer : Compare its performance with linear analogs in radical-initiated polymerizations. Use Differential Scanning Calorimetry (DSC) to analyze steric hindrance effects on reaction kinetics and Gel Permeation Chromatography (GPC) to assess polymer branching. For example, branched esters may reduce crosslinking efficiency in polyurethane synthesis .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?
- Methodological Answer : Use two-dimensional GC (GC×GC) with a polar/non-polar column set to separate structurally similar esters. For liquid-phase analysis, HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities. Validate with spiked standards .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict logP (octanol-water partition coefficient) to assess hydrophobicity.
- Quantum Mechanics (QM) : Calculate dipole moments and polarizability for solvent interaction studies.
- COnductor-like Screening MOdel (COSMO-RS) : Estimate solubility parameters in non-polar solvents. Validate predictions with experimental data from NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
